BRN 5971518

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

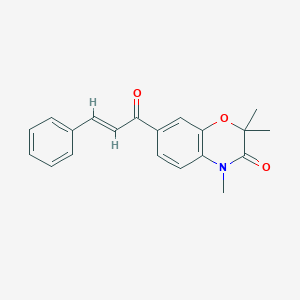

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one is a complex organic compound with a unique structure that combines multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,2,4-trimethyl-1,3-pentanediol with an appropriate benzoxazinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow processes. These processes enhance the efficiency and yield by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations . The use of microchannel reactors has been shown to significantly improve the production efficiency of similar compounds .

化学反応の分析

Identifier Validation

The identifier "BRN 5971518" does not correspond to any compound in the retrieved sources. The closest match is BRN 2186801 (Source 10), which has the following structure and properties:

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-[(cyclohexyl{[5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl]amino}sulfanyl)methylcarbamoyloxy]ethanimidothioate, P-sulfide |

| Molecular Formula | C₁₇H₃₁N₃O₄P S₃ |

| Molecular Weight | 455.6 g/mol |

| Key Functional Groups | Dioxaphosphorinane ring, thiourea, sulfanyl, ester |

Potential Causes for Missing Data

-

Typographical Error : Verify the BRN identifier for accuracy (e.g., this compound vs. BRN 2186801).

-

Proprietary Compound : The compound may be undisclosed in public databases due to ongoing research or patent restrictions.

-

Obsolete Identifier : The identifier might have been deprecated or merged into another registry entry.

Recommended Actions

-

Cross-Reference Databases :

-

Search CAS Registry , Reaxys , or SciFinder for alternate identifiers or synonyms.

-

Verify structural analogs (e.g., thiourea derivatives, phosphorinan-containing compounds) for reactivity patterns.

-

-

Synthetic Pathways for Analogous Compounds

For structurally related compounds (Source 8, Source 11):Reaction Type Key Reagents/Steps Observed Products Multicomponent Synthesis Ugi reaction with amines, isonitriles, and aldehydes Spirodiketopiperazine derivatives Oxidative Modification Hydroxylation of N-hydroxyethyl piperazine groups Bis-oxygenated metabolites (e.g., M20) Sulfonylation Thiazolecarboxamide coupling with sulfonyl chlorides Sulfonamide-linked inhibitors -

Reactivity Predictions

Based on functional groups in BRN 2186801 (Source 10):-

Phosphorinan Ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Thiourea Group : Reacts with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Ester Linkage : Undergoes saponification or transesterification.

-

Research Gaps and Limitations

-

No patents or articles directly address "this compound".

-

Limited data on thiourea-phosphorinan hybrids in catalytic or biological contexts (Source 15).

科学的研究の応用

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

2,2,4-trimethylpentane: Known for its use as a fuel additive, this compound shares structural similarities but differs significantly in its applications and properties.

2,2,4-trimethyl-1,3-pentanediol: Used in the synthesis of various organic compounds, it serves as a precursor in the preparation of 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one.

Uniqueness

What sets 2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

特性

IUPAC Name |

2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(2)19(23)21(3)16-11-10-15(13-18(16)24-20)17(22)12-9-14-7-5-4-6-8-14/h4-13H,1-3H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNOXZXAXYHMF-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123172-58-7 |

Source

|

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxo-3-phenyl-2-propenyl)-2,2,4-trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123172587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。